molecular formula C8H7BrN2O2 B8667711 Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- CAS No. 65971-74-6

Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)-

Katalognummer: B8667711
CAS-Nummer: 65971-74-6
Molekulargewicht: 243.06 g/mol
InChI-Schlüssel: ORVVNXAFZBVFMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)-: is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromophenyl group and a hydroxyimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- typically involves the reaction of 3-bromoaniline with acetic anhydride to form N-(3-bromophenyl)acetamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a potential inhibitor for certain enzymes, making it useful in drug discovery and development.

Medicine: The compound’s potential as an enzyme inhibitor also extends to medical research, where it can be explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- can be used in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of materials with specific characteristics.

Wirkmechanismus

The mechanism of action of Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Vergleich Mit ähnlichen Verbindungen

    N-(3-bromophenyl)acetamide: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    N-(4-bromophenyl)-2-(hydroxyimino)acetamide: Similar structure but with the bromine atom in the para position, which can affect its reactivity and interaction with molecular targets.

    N-(3-chlorophenyl)-2-(hydroxyimino)acetamide: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- is unique due to the presence of both the bromine atom and the hydroxyimino group. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its ability to act as an enzyme inhibitor further distinguishes it from similar compounds.

Eigenschaften

CAS-Nummer

65971-74-6

Molekularformel

C8H7BrN2O2

Molekulargewicht

243.06 g/mol

IUPAC-Name

N-(3-bromophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7BrN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI-Schlüssel

ORVVNXAFZBVFMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=NO

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a 3000 mL round bottom flask, 3-bromoaniline (50 g, 0.2907 mol), water (1500 mL), chloral hydrate (57.7 g, 0.3488 mol), hydroxylamine hydrochloride (64.6 g, 0.9302 mol) and sodium sulfate (250 g) were added. To this reaction mixture conc. HCl (76 mL) was slowly added. The reaction mixture was stirred at 90° C. for 2 h. The white precipitate was formed and was collected by filtration. The white solid was dried to get the title compound [60 g, 85%]. 1H NMR (300 MHz, DMSO-d6): δ 12.28 (s, 1H), 10.38 (s, 1H), 8.03 (t, J=1.5 Hz, 1H), 7.62-7.65 (m, 2H), 7.29-7.31 (m, 2H). LC-MS (ESI): Calculated mass: 242.0; Observed mass: 243.0 [M+H]+ (RT: 0.17 min).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step Two
Yield
85%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.